molecular formula C15H13N3 B012722 3-(4-Methylphenyl)iminoisoindol-1-amine CAS No. 104830-21-9

3-(4-Methylphenyl)iminoisoindol-1-amine

Cat. No. B012722
CAS RN: 104830-21-9
M. Wt: 235.28 g/mol
InChI Key: CYUAYNFKQWLQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)iminoisoindol-1-amine, also known as MPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPAI belongs to the class of isoindole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)iminoisoindol-1-amine is not fully understood. However, it is believed to exert its biological activities by binding to specific receptors and enzymes in the body. 3-(4-Methylphenyl)iminoisoindol-1-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-Methylphenyl)iminoisoindol-1-amine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain. 3-(4-Methylphenyl)iminoisoindol-1-amine has also been shown to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Methylphenyl)iminoisoindol-1-amine in lab experiments is its high potency and selectivity. It has been shown to exhibit biological activities at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 3-(4-Methylphenyl)iminoisoindol-1-amine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-Methylphenyl)iminoisoindol-1-amine. One area of interest is the development of 3-(4-Methylphenyl)iminoisoindol-1-amine analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of 3-(4-Methylphenyl)iminoisoindol-1-amine as a therapeutic agent for the treatment of various diseases. Furthermore, the elucidation of the mechanism of action of 3-(4-Methylphenyl)iminoisoindol-1-amine can provide valuable insights into the biological processes that it modulates.

Synthesis Methods

The synthesis of 3-(4-Methylphenyl)iminoisoindol-1-amine involves the reaction of 4-methylphenylhydrazine with isoindole-1,3-dione in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 3-(4-Methylphenyl)iminoisoindol-1-amine as a solid product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-(4-Methylphenyl)iminoisoindol-1-amine has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 3-(4-Methylphenyl)iminoisoindol-1-amine has also been shown to inhibit the growth of tumor cells by inducing apoptosis. Furthermore, 3-(4-Methylphenyl)iminoisoindol-1-amine has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

104830-21-9

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-methylphenyl)iminoisoindol-1-amine

InChI

InChI=1S/C15H13N3/c1-10-6-8-11(9-7-10)17-15-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3,(H2,16,17,18)

InChI Key

CYUAYNFKQWLQDD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/N=C\2/C3=CC=CC=C3C(=N2)N

SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N

synonyms

(1Z)-1-[(4-methylphenyl)imino]-1H-isoindol-3-amine

Origin of Product

United States

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